Regioisomeric Effects on GABAA Receptors
Class-level evidence indicates that the point of piperidine attachment on the imidazol-2-one ring critically influences in vivo efficacy and safety margins. While direct data for the 3-piperidin-3-yl isomer is not yet published, a structurally related 4-piperidin-1-yl imidazol-2-one (compound 3) demonstrated an oral ED50 of 12.8 mg/kg in a rat pentylenetetrazole seizure model, but with a narrow therapeutic window (TD50 of 265 mg/kg) [1]. The 3-substituted regioisomer, represented by this target compound, is hypothesized to offer a distinct pharmacological profile due to altered electron distribution and steric bulk around the imidazol-2-one core.
| Evidence Dimension | In Vivo Anticonvulsant Efficacy and Motor Toxicity |
|---|---|
| Target Compound Data | Not available; compound is a building block/intermediate |
| Comparator Or Baseline | 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one (Compound 3) |
| Quantified Difference | Oral ED50 = 12.8 mg/kg; TD50 = 265 mg/kg; Therapeutic Index = 20.7 |
| Conditions | Pentylenetetrazole-induced seizure model in rats; rotarod test for motor impairment |
Why This Matters
For procurement, selecting the correct regioisomer is paramount; using a 4-piperidinyl analog in a synthesis designed for the 3-substituted core would likely yield a compound with entirely different, and potentially unsafe, in vivo properties.
- [1] Grunwald, C., Rundfeldt, C., & Lankau, H. J. (2006). Synthesis, pharmacology, and structure-activity relationships of novel imidazolones and pyrrolones as modulators of GABAA receptors. Journal of Medicinal Chemistry, 49(6), 1855-1866. View Source
